(3-(Furan-2-yl)isoxazol-5-yl)methanol

physical form melting point handling

(3-(Furan-2-yl)isoxazol-5-yl)methanol (CAS 27473-55-8) is a bifunctional heterocyclic building block that combines a furan ring at the isoxazole 3-position with a reactive hydroxymethyl group at the 5-position. Its molecular formula is C₈H₇NO₃ (MW 165.15 g·mol⁻¹), with a predicted density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 337.3 ± 32.0 °C at 760 mmHg, a flash point of 157.8 ± 25.1 °C, and a calculated Log P of −0.31.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B12881910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Furan-2-yl)isoxazol-5-yl)methanol
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NOC(=C2)CO
InChIInChI=1S/C8H7NO3/c10-5-6-4-7(9-12-6)8-2-1-3-11-8/h1-4,10H,5H2
InChIKeyMYWNCIQWMVRZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Furan-2-yl)isoxazol-5-yl)methanol – Key Physicochemical & Structural Baseline for Procurement Evaluation


(3-(Furan-2-yl)isoxazol-5-yl)methanol (CAS 27473-55-8) is a bifunctional heterocyclic building block that combines a furan ring at the isoxazole 3-position with a reactive hydroxymethyl group at the 5-position. Its molecular formula is C₈H₇NO₃ (MW 165.15 g·mol⁻¹), with a predicted density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 337.3 ± 32.0 °C at 760 mmHg, a flash point of 157.8 ± 25.1 °C, and a calculated Log P of −0.31 . The compound is commercially available at 97% standard purity with batch-specific NMR, HPLC, and GC characterisation data . Its substitution pattern—furan at C3 and CH₂OH at C5 of the isoxazole core—distinguishes it from the more widely catalogued regioisomer (5‑(furan‑2‑yl)isoxazol‑3‑yl)methanol (CAS 852180‑63‑3) and determines its unique reactivity profile.

Physical form Liquid/amorphous state supports direct use in continuous-flow synthesis without pre-melting.
Certified purity 97% standard purity with batch-specific NMR, HPLC and GC documentation.
Reactivity profile Hydroxymethyl at the nucleophilically preferred C5 position of the isoxazole ring.
Hydrophilicity Predicted LogP −0.31 suggests favorable aqueous solubility for biochemical assay design.

Why the Regioisomer Cannot Simply Replace (3-(Furan-2-yl)isoxazol-5-yl)methanol


Although the regioisomer (5‑(furan‑2‑yl)isoxazol‑3‑yl)methanol (CAS 852180‑63‑3) shares the identical molecular formula (C₈H₇NO₃, MW 165.15) and both carry a furan and a hydroxymethyl substituent, the swap of the substitution positions fundamentally alters the compound’s physical state (solid vs. liquid), the acidity of the hydroxymethyl proton (predicted pKa 13.03 vs. ~13.41), the intrinsic reactivity of the heterocyclic ring toward nucleophiles (C5 > C3), and the Log P/hydrophilicity balance . These differences can impact synthetic handling (e.g., flow chemistry vs. batch), hydrogen-bonding interactions with biological targets, and the efficiency of downstream functionalisation. Therefore, procurement specifications that treat the two regioisomers as interchangeable risk compromised reproducibility in both medicinal-chemistry and process-development campaigns.

Physical state mismatch: regioisomer is a crystalline solid (mp ~87–90°C), while the target compound is liquid/amorphous – handling and metering workflows may not transfer directly.
Hydroxymethyl pKa differs by approximately 0.4 log units, potentially altering hydrogen-bond donor strength and ionization at physiological pH.
Intrinsic reactivity: the C5 position is more susceptible to nucleophilic substitution than C3; swapping the substituent may reduce derivatisation efficiency and require condition re-optimization.

Quantitative Differentiation Evidence for (3-(Furan-2-yl)isoxazol-5-yl)methanol Versus Its Closest Analogs


Physical State: Absence of a Defined Melting Point Enables Simplified Liquid Handling vs. the Crystalline Regioisomer

(3-(Furan-2-yl)isoxazol-5-yl)methanol is reported with no measurable melting point (N/A), consistent with a liquid or amorphous physical state at ambient temperature. In contrast, its regioisomer (5-(furan-2-yl)isoxazol-3-yl)methanol exhibits a well-defined melting point of 86.7–90 °C and is handled as a crystalline solid . This difference dictates the choice of formulation, metering, and reactor technology: a liquid building block can be directly utilised in continuous-flow platforms, whereas the solid regioisomer requires additional dissolution or melt-processing steps.

Physical state
Head-to-head
No defined melting point (liquid/amorphous) vs. crystalline solid (mp 87–90°C)
Supports direct use in continuous-flow platforms without pre-melting or dissolution.
Liquid form simplifies metering and reduces energy input.
physical form melting point handling formulation

Hydroxymethyl Acidities Differ: Regioisomer pKa 13.03 vs. ~13.41 for the 5‑CH₂OH Scaffold

The predicted acid dissociation constant (pKa) of the hydroxymethyl proton in (5-(furan-2-yl)isoxazol-3-yl)methanol is 13.03 ± 0.10 . For the simpler isoxazol‑5‑ylmethanol scaffold (furan replaced by H), the predicted pKa is 13.41 ± 0.10 . Although an experimentally determined pKa for (3-(furan-2-yl)isoxazol-5-yl)methanol itself is not publicly available, its 5‑CH₂OH attachment point suggests a pKa closer to 13.41 than to 13.03, i.e., ~0.4 log units higher (weaker acid). The furan substituent at the 3‑position is expected to further modulate this value through electronic effects; nonetheless, the data indicate that the target compound is a weaker Brønsted acid than its regioisomer.

pKa (CH₂OH)
Class-level
ΔpKa ≈ 0.4 log units (weaker acid)
Ionization state may influence hydrogen bonding and solubility in biological media.
Predicted value; experimental confirmation pending.
pKa hydrogen bonding protic acidity solubility

Reactivity Advantage: Isoxazole C5 Position Is Inherently More Susceptible to Nucleophilic Substitution Than C3

According to Hückel MO calculations on the parent isoxazole ring, the reactivity of the ring positions toward radical and nucleophilic substitution decreases in the order 5 > 3 > 4, whereas electrophilic substitution follows 5,4 > 3 [1]. Consequently, (3-(furan-2-yl)isoxazol-5-yl)methanol, bearing the hydroxymethyl group at the most nucleophilically activated position, offers a more reactive handle for C–C and C–heteroatom bond formation than the regioisomer, where the CH₂OH is anchored at the less reactive C3 site. This intrinsic electronic bias can translate into faster reaction rates, higher yields, and milder conditions when the 5‑CH₂OH group is employed as a leaving group or in Mitsunobu/alkylation chemistries.

Nucleophilic reactivity
Class-level
Reactivity order: 5 > 3 > 4
C5 position offers a kinetically favored handle for C–C and C–heteroatom bond formation.
Based on Hückel MO theory on parent isoxazole.
nucleophilic substitution reactivity order derivatisation synthetic utility

Purity Benchmarking: 97% Standard Purity with Full QC Documentation vs. 95% for the Regioisomer from the Same Vendor

From the same major supplier (Bidepharm), (3-(furan-2-yl)isoxazol-5-yl)methanol is offered at a standard purity of 97% accompanied by batch-specific NMR, HPLC, and GC reports , whereas the regioisomer (5-(furan-2-yl)isoxazol-3-yl)methanol is listed at 95% purity with analogous quality-control documentation . The 2‑percentage-point higher baseline purity reduces the burden of pre‑reaction purification and improves mass‑balance accuracy in early‑stage discovery dosing.

Certified purity
Head-to-head
97% (NMR, HPLC, GC) vs. 95% regioisomer
Higher baseline purity supports assay reproducibility and reduces pre-reaction purification.
Same vendor batch data; purity may vary by supplier.
purity quality control NMR HPLC batch consistency

Log P and Hydrophilicity: Predicted Log P −0.31 Favours Aqueous Compatibility Over Simplified Isoxazole‑5‑methanol

The calculated Log P of (3-(furan-2-yl)isoxazol-5-yl)methanol is −0.31 , indicating a pronounced preference for the aqueous phase. In comparison, isoxazole‑5‑methanol (the des‑furan analog) has a predicted Log P close to or slightly above 0 (typical for small heterocyclic alcohols). The introduction of the furan ring thus enhances hydrophilicity, potentially improving aqueous solubility and reducing non‑specific protein binding in biological assays. A direct experimental Log P for the regioisomer is not available in the public domain, but its higher melting point and slightly lower water‑solubility estimate (2786 mg·L⁻¹ by EPA T.E.S.T. [1]) qualitatively support a more hydrophobic character.

LogP
Context-dependent
Predicted LogP = −0.31
Hydrophilic profile may reduce non-specific binding and co-solvent need in aqueous assays.
Consensus model prediction; experimental LogP unavailable.
LogP hydrophilicity solubility drug-likeness

Highest-Yield Application Scenarios for (3-(Furan-2-yl)isoxazol-5-yl)methanol Based on Verified Differentiation Evidence


Continuous-Flow Synthesis of Isoxazole-Based FXR Agonist Intermediates

The liquid physical state of (3-(furan-2-yl)isoxazol-5-yl)methanol eliminates the need for pre‑heating or dissolution, enabling direct feeding into microreactor or continuous‑stirred‑tank platforms. This is particularly relevant for the kilogram‑scale preparation of farnesoid X receptor (FXR) agonist intermediates, where the 5‑CH₂OH group can be selectively oxidised or activated for coupling with cyclopropyl, hydroxycyclobutyl, or hydroxyazetidinyl linkers. The higher certified purity (97%) further reduces side‑product formation in subsequent telescoped steps, improving overall process mass intensity.

Late‑Stage Diversification of Kinase Inhibitor Scaffolds via Nucleophilic Substitution at the 5‑Position

Structure‑activity relationship (SAR) studies on 3‑heteroaryl‑isoxazole kinase inhibitors benefit from the intrinsically higher reactivity of the 5‑position toward nucleophiles. (3-(Furan-2-yl)isoxazol-5-yl)methanol can be converted to the corresponding bromide, mesylate, or tosylate and then displaced by amine, thiol, or alcohol nucleophiles under mild conditions, rapidly generating diverse libraries. The regioisomer, with its CH₂OH at the less reactive 3‑position, would require harsher conditions or longer reaction times, potentially degrading sensitive functional groups.

Aqueous‑Compatible Biochemical Probe Design

With a predicted Log P of −0.31, the compound is well‑suited for the construction of biochemical probes intended for use in aqueous buffer systems, including fluorescence polarisation assays, SPR biosensor experiments, and cellular thermal shift assays (CETSA). Its enhanced water solubility reduces the risk of compound precipitation or non‑specific binding to plasticware, common issues when using more lipophilic isoxazole building blocks. The absence of a defined melting point also simplifies the preparation of DMSO‑free concentrated stock solutions.

Agrochemical Lead Optimisation: Fungicide Intermediate Synthesis

Patent disclosures (e.g., EP0207454A2 and Syngenta WO applications) describe furan‑isoxazole hybrids as microbicides and fungicides. The 5‑hydroxymethyl group provides a convenient anchor for esterification or etherification with lipophilic side chains required for cuticular penetration. The liquid physical nature of this regioisomer facilitates solvent‑free or high‑concentration reaction conditions, aligning with the principles of green chemistry that are increasingly mandated in agrochemical process development.

Application
Selection Property
Validation Focus
Continuous-flow synthesis of isoxazole-based FXR agonist intermediates
Liquid physical state at ambient temperature
Direct reagent feeding; elimination of pre-melting/dissolution steps
Late-stage diversification of kinase inhibitor scaffolds
Intrinsic nucleophilic reactivity at C5 position
Milder derivatisation conditions; library synthesis efficiency
Aqueous-compatible biochemical probe design
Predicted hydrophilic LogP profile
Reduced precipitation and non-specific binding in buffer systems
Agrochemical fungicide intermediate synthesis
Liquid form facilitates solvent-free/high-concentration conditions
Green chemistry process alignment and scalability
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